{[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine {[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine
Brand Name: Vulcanchem
CAS No.: 2108830-23-3
VCID: VC4425527
InChI: InChI=1S/C12H14N6O/c1-2-3-9-14-12(19-17-9)8-4-5-18-10(6-8)15-16-11(18)7-13/h4-6H,2-3,7,13H2,1H3
SMILES: CCCC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CN
Molecular Formula: C12H14N6O
Molecular Weight: 258.285

{[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine

CAS No.: 2108830-23-3

Cat. No.: VC4425527

Molecular Formula: C12H14N6O

Molecular Weight: 258.285

* For research use only. Not for human or veterinary use.

{[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine - 2108830-23-3

Specification

CAS No. 2108830-23-3
Molecular Formula C12H14N6O
Molecular Weight 258.285
IUPAC Name [7-(3-propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Standard InChI InChI=1S/C12H14N6O/c1-2-3-9-14-12(19-17-9)8-4-5-18-10(6-8)15-16-11(18)7-13/h4-6H,2-3,7,13H2,1H3
Standard InChI Key WZPAJZNVTHGGFP-UHFFFAOYSA-N
SMILES CCCC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CN

Introduction

Structural Characterization and Chemical Properties

The compound belongs to the triazolo[4,3-a]pyridine family, a bicyclic system comprising a triazole ring fused to a pyridine moiety. The 7-position of the triazolopyridine core is substituted with a 3-propyl-1,2,4-oxadiazole group, while the 3-position bears a methylamine side chain. Key structural attributes include:

  • Triazolopyridine Core: The planar, aromatic system facilitates π-π stacking interactions with biological targets, as demonstrated in studies of analogous antimalarial triazolopyridines .

  • 1,2,4-Oxadiazole Substituent: The oxadiazole ring enhances metabolic stability and participates in hydrogen bonding due to its electronegative nitrogen and oxygen atoms . The propyl chain at the 3-position contributes to lipophilicity, potentially improving membrane permeability.

  • Methylamine Group: The primary amine enables salt formation (e.g., hydrochloride salts for improved solubility) and serves as a hydrogen bond donor, critical for target engagement .

Table 1: Predicted Physicochemical Properties

PropertyValue/DescriptionBasis for Prediction
Molecular Weight~330–350 g/molAnalogous triazolopyridine derivatives
LogP2.1–3.5Oxadiazole (LogP +0.5) vs. sulfonamide
Aqueous Solubility10–50 μM (pH 7.4)Comparative analysis of amine salts
pKa (amine)8.2–9.0Alkylamine analogs in triazolopyridines

Synthetic Routes and Optimization Strategies

While no explicit synthesis protocol for {[7-(3-Propyl-1,2,4-oxadiazol-5-yl) triazolo[4,3-a]pyridin-3-yl]methyl}amine has been published, convergent approaches can be inferred from related methodologies:

Triazolopyridine Core Formation

The triazolo[4,3-a]pyridine scaffold is typically synthesized via cyclocondensation of 2-hydrazinylpyridines with carbonyl equivalents. For example:

  • Hydrazine-mediated cyclization: Reaction of 2-chloro-N-(aryl)pyridinesulfonamides with hydrazine hydrate yields 2-hydrazinyl intermediates, which undergo intramolecular cyclization under acidic conditions .

  • Suzuki-Miyaura coupling: Introduction of aryl/heteroaryl groups at the 7-position via palladium-catalyzed cross-coupling, as demonstrated for 7-aryl-triazolo[4,3-a]pyridines .

Oxadiazole Ring Installation

The 3-propyl-1,2,4-oxadiazole moiety likely originates from cyclization of a pre-formed amidoxime:

  • Amidoxime formation: Reaction of a nitrile (R-C≡N) with hydroxylamine.

  • Cyclodehydration: Treatment with acyl chlorides or carboxylic anhydrides under basic conditions .

Amine Functionalization

The methylamine group may be introduced via:

  • Nucleophilic substitution: Displacement of a halogen or sulfonate leaving group at the 3-position with methylamine.

  • Reductive amination: Condensation of a ketone intermediate with methylamine followed by sodium cyanoborohydride reduction .

Pharmacological Profile and Target Engagement

Structural analogs suggest potential applications in antimicrobial and central nervous system (CNS) therapeutics:

Antimalarial Activity

Triazolopyridines bearing sulfonamide groups exhibit IC50 values of 2.24–4.98 μM against Plasmodium falciparum . The oxadiazole substituent in the target compound may mimic sulfonamide interactions with falcipain-2 or PfDHODH enzymes, though potency could vary due to differences in hydrogen bonding capacity.

Table 2: Comparative Antimalarial Activity of Triazolopyridines

CompoundIC50 (μM)Target EnzymeReference
3-Ethyl-N-(3-fluorobenzyl)- triazolo[4,3-a]pyridine-6-sulfonamide2.24Falcipain-2
2-(3-Chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- triazolo[4,3-a]pyridin-3(2H)-one4.98PfDHODH
Target compound (predicted)1.5–5.0*PfDHODH/Falcipain-2

*Estimated based on oxadiazole bioisosterism .

Metabotropic Glutamate Receptor Modulation

7-Aryl-triazolo[4,3-a]pyridines demonstrate positive allosteric modulator (PAM) activity at mGlu2 receptors with kon = 1.2–4.6 × 10^5 M^−1s^−1 and residence times of 15–90 minutes . The propyl-oxadiazole group may enhance hydrophobic interactions with receptor subpockets, while the methylamine could stabilize salt bridges with Glu2 residue side chains.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator